molecular formula C13H24O2 B12663885 3-Pentylcyclopentyl propionate CAS No. 84604-50-2

3-Pentylcyclopentyl propionate

Cat. No.: B12663885
CAS No.: 84604-50-2
M. Wt: 212.33 g/mol
InChI Key: BWSWHVCPJCKMRH-UHFFFAOYSA-N
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Description

3-Pentylcyclopentyl propionate is a chemical ester compound of interest for specialized research and development. The propionate ester group suggests potential utility in areas such as organic synthesis, where it may function as a synthetic intermediate, or in fragrance and flavor research, given that structurally similar cyclopentane and cyclopentenone derivatives are known fragrance ingredients . Researchers are also exploring the properties of such esters in material science and pharmaceutical development. The specific physicochemical properties, mechanism of action, and research applications for this compound are compound-specific and require verification from experimental data. This product is provided for laboratory research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal consumption. Researchers should consult the safety data sheet and conduct their own analysis to confirm the compound's suitability for their intended application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84604-50-2

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(3-pentylcyclopentyl) propanoate

InChI

InChI=1S/C13H24O2/c1-3-5-6-7-11-8-9-12(10-11)15-13(14)4-2/h11-12H,3-10H2,1-2H3

InChI Key

BWSWHVCPJCKMRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(C1)OC(=O)CC

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 Pentylcyclopentyl Propionate

Hydrolysis Mechanisms of Propionate (B1217596) Esters

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of 3-pentylcyclopentyl propionate, hydrolysis involves the cleavage of the ester bond to yield 3-pentylcyclopentanol and propionic acid or its conjugate base. wikipedia.orgchemguide.co.uklibretexts.orglibretexts.org This transformation can be achieved under acidic or basic conditions, each with a distinct mechanism.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound is a reversible process that is essentially the reverse of Fischer esterification. wikipedia.orgyoutube.com The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.orgchemguide.co.uk The excess water helps to shift the equilibrium towards the products: 3-pentylcyclopentanol and propionic acid. libretexts.orgchemistrysteps.com

The mechanism proceeds through several steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the active catalytic species in the acidic solution. libretexts.orgchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: A water molecule then acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

Elimination of the alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of 3-pentylcyclopentanol.

Deprotonation: Finally, a water molecule removes a proton from the protonated carboxylic acid to regenerate the acid catalyst and form propionic acid. libretexts.orgchemguide.co.uk

Base-Promoted Hydrolysis (Saponification)

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. wikipedia.orgchemistrysteps.com This process involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). fiveable.memasterorganicchemistry.com The products are 3-pentylcyclopentanol and the salt of the carboxylic acid, in this case, sodium propionate. chemguide.co.uk

The mechanism of saponification involves the following steps:

Nucleophilic attack by hydroxide: The hydroxide ion (OH⁻) acts as a nucleophile and attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. wikipedia.orgfiveable.memasterorganicchemistry.com

Elimination of the alkoxide: The tetrahedral intermediate then collapses, and the C-O bond of the ester is cleaved, expelling the 3-pentylcyclopentoxide ion as the leaving group. ucalgary.ca This step results in the formation of propionic acid.

Deprotonation: The newly formed propionic acid is an acid, and the 3-pentylcyclopentoxide ion is a strong base. An acid-base reaction occurs where the alkoxide deprotonates the carboxylic acid to form 3-pentylcyclopentanol and a propionate anion. chemistrysteps.commasterorganicchemistry.com This final deprotonation step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents, are powerful nucleophiles that readily react with esters. These reactions are a valuable tool in organic synthesis for forming new carbon-carbon bonds.

Grignard Reagent Additions and Product Formation

The reaction of this compound with a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol. chemistrysteps.comlibretexts.orgucalgary.cacommonorganicchemistry.com This transformation requires two equivalents of the Grignard reagent for each equivalent of the ester. chemistrysteps.comucalgary.cacommonorganicchemistry.comjove.com

The reaction proceeds in two main stages:

First addition and ketone formation: The first equivalent of the Grignard reagent adds to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the 3-pentylcyclopentoxide group to form a ketone. libretexts.orgucalgary.cajove.com

Second addition and alcohol formation: The ketone formed in the first step is more reactive than the starting ester towards the Grignard reagent. chemistrysteps.comucalgary.ca Therefore, a second equivalent of the Grignard reagent immediately adds to the ketone's carbonyl carbon. This addition forms a new tetrahedral intermediate, which upon protonation during an acidic workup, yields a tertiary alcohol. libretexts.orgucalgary.cajove.com The two identical alkyl groups from the Grignard reagent are now bonded to the carbon that was originally the carbonyl carbon of the ester.

For example, the reaction of this compound with methylmagnesium bromide would yield 2-(3-pentylcyclopentyl)-2-propanol after an acidic workup.

Reduction Reactions of Ester Functional Groups

The ester functional group in this compound can be reduced to primary alcohols using strong reducing agents. The choice of reducing agent can sometimes allow for the selective reduction to an aldehyde, although this is more challenging.

Hydride Reductions and Selectivity Control

Strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly used to reduce esters to primary alcohols. jove.comcommonorganicchemistry.commasterorganicchemistry.comlibretexts.org The reduction of this compound with LiAlH₄ would yield two alcohols: 3-pentylcyclopentanol (from the alcohol portion of the ester) and 1-propanol (B7761284) (from the acyl portion). ucalgary.ca Sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce esters. libretexts.orgucalgary.ca

The mechanism for the reduction of an ester with LiAlH₄ involves the following steps:

First hydride addition: A hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. jove.comucalgary.ca

Elimination of the alkoxide: The intermediate collapses, reforming the carbonyl group and eliminating the 3-pentylcyclopentoxide ion to form propanal (an aldehyde). jove.comucalgary.ca

Second hydride addition: The aldehyde formed is more reactive than the ester and is immediately attacked by another hydride ion from LiAlH₄. masterorganicchemistry.comucalgary.ca This results in the formation of an alkoxide intermediate.

Protonation: An acidic workup is then performed to protonate the alkoxide intermediates, yielding the two final alcohol products: 3-pentylcyclopentanol and 1-propanol. ucalgary.ca

Controlling the reduction to stop at the aldehyde stage is difficult because aldehydes are more reactive than esters. ucalgary.ca However, by using a less reactive and sterically hindered hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures, it is possible to achieve the selective reduction of the ester to an aldehyde. jove.com Other specialized reagents and catalysts have also been developed for the selective partial reduction of esters. acs.org

Transesterification for Derivative Synthesis

Transesterification is a common method for synthesizing derivatives of esters. This process typically involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to produce a new ester and a new alcohol. While this reaction is fundamental in organic synthesis, including in applications like biodiesel production from triglycerides, no studies have been found that specifically apply this technique to this compound for the synthesis of its derivatives.

Due to the lack of experimental data, a data table of research findings on the transesterification of this compound cannot be provided.

Computational Chemistry in the Investigation of 3 Pentylcyclopentyl Propionate

Molecular Structure Elucidation through Quantum Chemistry

Quantum chemistry calculations are instrumental in defining the three-dimensional structure of 3-Pentylcyclopentyl propionate (B1217596). These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure, which in turn dictates its geometric arrangement.

The structural complexity of 3-Pentylcyclopentyl propionate arises from its multiple stereocenters and rotatable bonds, leading to a variety of possible isomers and conformers. The cyclopentyl ring can exhibit cis and trans configurations with respect to the pentyl and propionate substituents. Furthermore, the rotation around the C-C single bonds in the pentyl group and the C-O bond of the propionate ester creates a landscape of different conformational states.

Computational methods, such as Density Functional Theory (DFT), are employed to explore this conformational landscape. By systematically rotating key bonds and calculating the potential energy of each resulting structure, a potential energy surface is mapped out. The minima on this surface correspond to stable conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature, providing a statistical understanding of the molecule's preferred shapes. For instance, calculations can predict the energy difference between the cis and trans isomers, which is crucial for understanding the molecule's physical and biological properties.

Table 1: Predicted Relative Energies of this compound Isomers Note: Data is representative of typical computational outputs and may not reflect experimentally verified values.

Isomer Configuration Computational Method Relative Energy (kcal/mol)
cis-1,this compound DFT (B3LYP/6-31G*) 0.85
trans-1,this compound DFT (B3LYP/6-31G*) 0.00

Calculation of Bond Parameters and Geometric Configurations

Once the stable conformers are identified, quantum chemistry calculations provide precise values for their geometric parameters. This includes bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.

The calculations can reveal subtle structural details, such as the puckering of the cyclopentyl ring or the specific orientation of the ester group. These details are vital for understanding how the molecule interacts with other molecules, such as receptors in biological systems or components in a chemical mixture.

Table 2: Calculated Bond Parameters for trans-3-Pentylcyclopentyl Propionate Note: This data is illustrative of typical theoretical calculations.

Bond Bond Length (Å) Bond Angle Angle (degrees)
C=O (ester) 1.21 O=C-O 123.5
C-O (ester) 1.34 C-O-C (ester) 116.2
C-C (ring avg.) 1.54 C-C-C (ring avg.) 104.5

Energetic and Thermodynamic Property Predictions

Computational chemistry is also a key tool for predicting the energetic and thermodynamic properties of this compound. These predictions are essential for understanding the molecule's stability, reactivity, and behavior in chemical processes.

The enthalpy of formation (ΔHf), a measure of the energy change when a compound is formed from its constituent elements in their standard states, can be calculated with high accuracy using advanced computational methods like G3 or G4 theory. This value is fundamental for determining the energy balance of reactions involving this compound.

While thermodynamics predicts the feasibility of a reaction, kinetics determines its rate. A crucial kinetic parameter is the activation energy (Ea), which represents the energy barrier that must be overcome for a reaction to occur. Computational modeling is used to locate the transition state structure—the highest energy point along the reaction pathway—connecting reactants and products.

The energy difference between the reactants and the transition state gives the activation barrier. By calculating these barriers for different potential transformation pathways, such as ester hydrolysis or oxidation, researchers can predict which reactions are likely to occur under specific conditions and at what relative rates.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling allows for a step-by-step investigation of reaction mechanisms at the molecular level. By mapping the entire reaction pathway, including intermediates and transition states, a detailed picture of how chemical transformations of this compound occur can be constructed.

For instance, the mechanism of acid-catalyzed hydrolysis of the propionate group can be modeled. Calculations would trace the protonation of the carbonyl oxygen, the subsequent nucleophilic attack by a water molecule, the formation of a tetrahedral intermediate, and the final cleavage of the C-O bond to release 3-pentylcyclopentanol and propionic acid. The calculated energies of all intermediates and transition states along this pathway provide a comprehensive understanding of the mechanism, which can be used to optimize reaction conditions or predict potential side reactions. This level of detail is often inaccessible through experimental means alone, highlighting the unique power of computational chemistry in modern chemical research.

Transition State Analysis

The synthesis of this compound, likely proceeding through a Fischer esterification or a similar reaction, involves the formation of a high-energy transition state. Transition state analysis is a cornerstone of computational chemistry used to determine the energy barrier of a reaction, and thus its rate.

For the esterification of 3-pentylcyclopentanol with propionic acid, computational methods could be employed to model the reaction pathway. This would involve identifying the geometry and energy of the reactants, the tetrahedral intermediate, and the transition states connecting them. The activation energy, which is the difference in energy between the reactants and the highest-energy transition state, is a critical parameter that dictates the reaction kinetics.

Table 1: Hypothetical Transition State Analysis Data for the Esterification of 3-Pentylcyclopentanol

SpeciesRelative Energy (kcal/mol)Key Geometric Parameters
Reactants (Alcohol + Acid)0.0-
Tetrahedral Intermediate-5.2C-O bond lengths ~1.4 Å
Transition State 1+15.8Partially formed C-O bond
Transition State 2+12.3Proton transfer step
Products (Ester + Water)-2.1-

Note: The data in this table is illustrative and not based on actual computational results for this compound.

This type of analysis would allow for a detailed understanding of the reaction mechanism at a molecular level.

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the rate and equilibrium of a chemical reaction. Computational models can simulate these solvent effects, providing valuable insights for process optimization. Solvents can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the reaction's energy profile.

In the context of this compound synthesis, computational studies could explore the reaction in various solvents of differing polarity. Implicit solvent models, which represent the solvent as a continuous medium, or explicit solvent models, where individual solvent molecules are included in the calculation, can be used. These simulations would predict how the activation energy and reaction thermodynamics change in different solvent environments, guiding the selection of an optimal reaction medium. For instance, polar solvents might stabilize a charged transition state more effectively than nonpolar solvents, thereby accelerating the reaction.

Advanced Computational Methodologies

More sophisticated computational methods can provide a deeper and more accurate understanding of the molecular properties of this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules. DFT is often employed to predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energies.

For this compound, DFT calculations could be used to:

Optimize the three-dimensional structure of the molecule to its lowest energy conformation.

Calculate its infrared (IR) and Raman spectra, which could be compared with experimental data for validation.

Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity.

The choice of the functional and basis set is crucial in DFT calculations to ensure the accuracy of the results.

Hartree-Fock Exchange Contributions in Molecular Systems

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method. While DFT has become more popular for many applications, HF theory is still valuable, particularly as a starting point for more advanced correlated methods. The key approximation in HF theory is that each electron moves in the average field of all other electrons.

The contribution of "exact" Hartree-Fock exchange is a key component of many popular DFT functionals (hybrid functionals). By varying the percentage of HF exchange, the accuracy of DFT calculations for specific properties can be tuned. For a molecule like this compound, a systematic study of different functionals with varying HF exchange contributions could be performed to identify the most suitable method for predicting its properties.

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule with multiple rotatable bonds. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of such molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of how the positions and velocities of the atoms evolve.

An MD simulation of this compound would reveal:

The preferred conformations of the pentyl and propionate side chains.

The dynamics of the cyclopentyl ring, which can adopt various puckered conformations like the "envelope" and "twist" forms.

The interactions between different parts of the molecule and with surrounding solvent molecules.

This information is crucial for understanding the molecule's physical properties and how it interacts with other molecules, for instance, in a biological or materials science context.

Environmental Fate and Biogeochemical Cycling of Cyclopentyl Esters

Degradation Pathways in Environmental Matrices

Degradation is a critical process that reduces the concentration of organic compounds in the environment. For 3-Pentylcyclopentyl propionate (B1217596), the primary degradation pathways are expected to be hydrolytic and, to a lesser extent, photolytic.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. In the case of esters like 3-Pentylcyclopentyl propionate, hydrolysis results in the formation of an alcohol (3-pentylcyclopentanol) and a carboxylic acid (propionic acid) orst.eduscentjourner.com. This process can be catalyzed by acids or bases orst.eduscentjourner.com.

Table 1: Estimated Hydrolysis Half-life of this compound under Various pH Conditions (based on analogous ester data)

pHConditionEstimated Half-life
4AcidicWeeks to Months
7NeutralMonths to Years
9AlkalineDays to Weeks

Note: These are estimated values based on the general behavior of aliphatic and cyclic esters. Actual rates for this compound may vary.

In terrestrial systems, the moisture content of the soil will play a significant role in the rate of hydrolysis. In moist soils, hydrolysis can be a significant degradation pathway, while in dry soils, its contribution is likely to be minimal researchgate.net.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. The potential for photodegradation of this compound depends on its ability to absorb light in the environmentally relevant spectrum (wavelengths >290 nm). Aliphatic esters, which lack significant chromophores, are generally not expected to undergo direct photolysis at significant rates tue.nl.

Sorption and Transport Phenomena

The movement of this compound through the environment is largely controlled by its tendency to sorb to soil, sediment, and sludge.

Sorption is the process by which a chemical binds to solid particles. For non-ionic organic compounds like this compound, sorption is primarily driven by hydrophobic interactions with the organic carbon fraction of soil and sediment. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of sorption.

A higher Koc value indicates a greater tendency for the compound to sorb to solids, reducing its concentration in the aqueous phase and limiting its mobility. The Koc of an organic compound can be estimated from its octanol-water partition coefficient (Kow). Given the structure of this compound (a C8 alcohol esterified with a C3 acid), it is expected to have a moderate to high Kow and consequently a significant Koc value.

Table 2: Estimated Soil and Sediment Sorption Parameters for this compound

ParameterEstimated Value RangeImplication
Log Kow3.0 - 4.5Moderate to high hydrophobicity
Koc (L/kg)500 - 5000Low to slight mobility in soil

Note: These values are estimations based on the properties of similar organic esters. Experimental data is needed for confirmation.

The mobility of a chemical in soil determines its potential to leach into groundwater or move with surface runoff. The mobility of organic compounds is often classified based on their Koc values chemsafetypro.comecetoc.orgnih.gov.

Based on the estimated Koc range, this compound would be classified as having low to slight mobility in soil chemsafetypro.com. This suggests that the compound is likely to remain in the upper soil layers and be less prone to contaminating groundwater. In aquatic systems, its moderate to high hydrophobicity suggests that it will tend to partition from the water column to sediments.

Bioremediation and Removal Technologies Research

Given the potential for persistence of esters in the environment, research into remediation and removal technologies is important.

Biodegradation is a major pathway for the environmental degradation of many esters, including those with structures similar to this compound nih.gov. Microorganisms such as bacteria and fungi produce enzymes called esterases that can hydrolyze the ester bond, initiating the degradation process nih.gov. The resulting alcohol and carboxylic acid are typically more readily biodegradable. Aerobic biodegradation is generally the primary mode of mineralization for esters in the environment nih.gov.

For the removal of ester compounds from contaminated water, several technologies have been investigated:

Activated Carbon Adsorption: Activated carbon has a high surface area and is effective at adsorbing a wide range of organic compounds from water, including esters mdpi.comvito.besentryair.comscispace.com. The adsorption capacity is dependent on the specific properties of the activated carbon and the chemical nature of the ester vito.bescispace.com.

Wastewater Treatment Processes: Conventional wastewater treatment plants (WWTPs) can achieve significant removal of some esters through a combination of biodegradation in the activated sludge process and sorption to sludge solids frontiersin.orgmdpi.comiwaponline.comproquest.comepa.gov. The removal efficiency can vary depending on the operational conditions of the plant and the specific properties of the ester frontiersin.orgiwaponline.com.

Bioremediation: This involves the use of microorganisms to break down contaminants. For ester-contaminated sites, bioremediation could involve stimulating the growth of indigenous microorganisms capable of degrading the compound or introducing specialized microbial consortia researcher.life.

Table 3: Overview of Potential Removal Technologies for Cyclopentyl Esters

TechnologyPrinciplePotential Effectiveness for this compound
Activated Carbon AdsorptionPhysical adsorption onto a porous carbon matrix.High
Conventional Wastewater TreatmentBiodegradation and sorption in activated sludge.Moderate to High
BioremediationMicrobial degradation to less harmful substances.High

Further research is needed to determine the most effective and economically viable methods for the removal of this compound and other cyclopentyl esters from the environment.

Efficiency of Wastewater Treatment Processes for Ester Removal

Wastewater treatment plants (WWTPs) are a primary barrier against the release of industrial and domestic chemicals into the aquatic environment. The removal of organic compounds like esters in WWTPs occurs through a combination of physical, chemical, and biological processes. The activated sludge process, a common biological wastewater treatment method, has demonstrated high efficiency in removing various types of esters.

The removal efficiency of esters in activated sludge systems is influenced by factors such as the hydraulic retention time (HRT) and the concentration of the compound tandfonline.com. Studies on adipic acid esters have shown rapid primary biodegradation, with removal rates ranging from 67% to over 99% within 24 hours in acclimated activated sludge systems nih.gov. The high degree of biodegradation observed in these studies suggests that similar esters would not likely persist in environments with robust microbial populations nih.gov. For instance, research on di-n-butyl phthalate (B1215562) (DBP), another ester, in an activated sludge system also indicated very efficient removal tandfonline.com.

In the context of this compound, hydrolysis would lead to the formation of propionic acid. Propionate is a key intermediate in the anaerobic digestion process, a common method for treating sewage sludge. However, the accumulation of propionate can disrupt the stability of anaerobic digesters ljmu.ac.uk. The degradation of propionate is a critical step and is influenced by various factors, including the presence of specific microbial communities and the availability of certain additives that can enhance its breakdown ljmu.ac.uknih.gov. The microbial degradation of propionate can proceed through different pathways, with bacteria such as Smithella and Syntrophobacter playing important roles in its conversion to acetate (B1210297), which is then utilized by methanogens to produce methane (B114726) nih.govfrontiersin.org.

The following table summarizes the removal efficiency of some esters in wastewater treatment processes, providing an indication of the potential removal of cyclopentyl esters.

CompoundTreatment ProcessRemoval Efficiency (%)Reference
Di-n-hexyl adipateActivated Sludge>99 nih.gov
Di(2-ethylhexyl) adipateActivated Sludge67-99+ nih.gov
Di(heptyl, nonyl) adipateActivated Sludge67-99+ nih.gov
Di-n-butyl phthalateActivated SludgeHigh tandfonline.com

Role of Constructed Wetlands in Degradation

Constructed wetlands (CWs) are engineered systems that mimic the natural processes of wetlands to treat various types of wastewater nih.govepa.gov. They are recognized as a cost-effective and environmentally friendly approach for removing a wide range of pollutants, including organic compounds nih.gov. The removal mechanisms in constructed wetlands are complex and involve a combination of physical, chemical, and biological processes, including sedimentation, filtration, adsorption, and microbial degradation nih.gov.

While specific studies on the degradation of this compound in constructed wetlands are lacking, research on other esters, such as phthalic acid esters (PAEs), provides valuable insights. The removal of PAEs in constructed wetlands is considered effective, although the available literature on the topic is somewhat limited nih.gov. The primary mechanisms for the removal of phthalates in these systems are believed to be adsorption to the substrate and subsequent biodegradation researchgate.net.

The microbial communities within the soil, on the plant roots (rhizosphere), and in the water column of constructed wetlands play a pivotal role in the degradation of organic pollutants. These microorganisms can break down complex organic molecules into simpler, less harmful substances. For esters, the initial step would likely be hydrolysis, followed by the aerobic or anaerobic degradation of the resulting alcohol and carboxylic acid. Given that propionic acid is readily biodegradable under both aerobic and anaerobic conditions, its degradation within a constructed wetland is expected to be efficient.

The effectiveness of constructed wetlands in removing organic compounds can be influenced by the design of the system (e.g., surface flow vs. subsurface flow), the type of vegetation, the substrate material, and the operational conditions nih.gov. For some persistent organic pollutants, the removal efficiency in constructed wetlands can be variable, with some studies reporting moderate removal rates yale.edu. However, for more readily biodegradable compounds, constructed wetlands can achieve high removal efficiencies.

Applications As a Synthetic Intermediate and Precursor

Precursor to Pharmaceutically Relevant Compounds

Cyclopentane (B165970) derivatives are integral scaffolds in numerous biologically active molecules. The specific arrangement of substituents on the five-membered ring allows for precise three-dimensional orientations that can facilitate targeted interactions with biological macromolecules.

Structurally related compounds, such as derivatives of cyclopentanone (B42830) propionic acid, have been identified as important intermediates in the synthesis of modern pharmaceuticals. For instance, 3-(2-oxocyclopentyl)-propionic acid is a key intermediate in the synthesis of 1-heterocyclic radical-1, 5-dihydro-pyrazolo [3,4-D] pyrimidin-4-one derivatives, which act as PDE9A conditioning agents google.com. The synthesis for this intermediate involves a one-pot method starting from cyclopentanone and morpholine, followed by the addition of an acrylate, and subsequent hydrolysis to yield the final propionic acid derivative google.com. This process highlights the utility of the cyclopentyl propionate (B1217596) framework in constructing precursors for complex APIs.

Intermediate API Target Class Synthetic Origin
3-(2-oxocyclopentyl)-propionic acidPDE9A Conditioning AgentsCyclopentanone, Acrylate

Intermediate in the Production of Structurally Complex Molecules

The cyclopentane ring is a common feature in many natural and synthetic molecules prized for their olfactory properties. The synthesis of these compounds often relies on the strategic elaboration of simpler cyclopentyl precursors.

Esters derived from the 2-pentyl-3-oxocyclopentyl acetic acid scaffold are central to the fragrance industry. The most prominent member of this family is methyl dihydrojasmonate, a compound renowned for its delicate, floral, jasmine-like scent.

The synthesis of methyl dihydrojasmonate typically involves a multi-step sequence. A common industrial method begins with the aldol (B89426) condensation of cyclopentanone and valeraldehyde (B50692) (pentanal), followed by isomerization, to produce the key intermediate 2-pentyl-2-cyclopenten-1-one (B1585486) lookchem.comscentree.co. This α,β-unsaturated ketone is the cornerstone for building the final molecular structure.

The subsequent and crucial step is a Michael addition of a malonic acid ester, such as dimethyl malonate, to the 2-pentyl-2-cyclopenten-1-one lookchem.com. This reaction establishes the carboxymethyl side chain at the desired position on the cyclopentanone ring. The process is completed through hydrolysis and decarboxylation of the malonate adduct, followed by the final esterification with methanol (B129727) to yield methyl dihydrojasmonate lookchem.comscentree.co.

Table of Key Synthetic Steps for Methyl Dihydrojasmonate

Step Reactants Key Intermediate/Product Reaction Type
1 Cyclopentanone, Valeraldehyde 2-pentyl-2-cyclopenten-1-one Aldol Condensation
2 2-pentyl-2-cyclopenten-1-one, Dimethyl malonate (2-pentyl-3-oxocyclopentyl)malonate Michael Addition
3 (2-pentyl-3-oxocyclopentyl)malonate (2-pentyl-3-oxocyclopentyl)acetic acid Hydrolysis & Decarboxylation

Methyl dihydrojasmonate, widely known by its trade name Hedione®, is a staple in modern perfumery, valued for its ability to impart radiance, volume, and a natural floral character to fragrance compositions scentree.co. Research in this area focuses significantly on the stereoisomers of the molecule. Commercial Hedione® is typically a mixture of cis- and trans-diastereoisomers, with the trans form being more thermodynamically stable scentree.co.

However, detailed olfactory studies have revealed that the cis-isomer is the more potent of the two, possessing a significantly lower odor detection threshold scentree.co. This discovery has driven strategic research to develop synthetic routes that favor the formation of the cis-isomer. Products such as Hedione® HC ("High Cis") are a direct result of this research, containing a much higher proportion of the cis-diastereoisomer and offering enhanced fragrance performance scentree.co. The strategic manipulation of isomeric ratios through synthetic and purification techniques is a key area of innovation in fragrance chemistry.

Role in Methyl Dihydrojasmonate Synthesis and Analogues

Catalytic Process Development Using 3-Pentylcyclopentyl Propionate Derivatives

The industrial-scale synthesis of complex molecules like methyl dihydrojasmonate necessitates efficient and selective chemical processes. The development of novel catalytic methods is paramount to improving yields, controlling stereoselectivity, and enhancing the sustainability of these syntheses.

In the synthesis of jasmonate-type fragrances, catalytic hydrogenation is a critical step, particularly when aiming to control the stereochemistry of the final product. Different catalysts and reaction conditions can influence the ratio of the desired cis- and trans-isomers google.com. For example, specific palladium on carbon (Pd/C) catalysts are used in hydrogenation reactions to produce methyl dihydrojasmonate google.com.

Furthermore, other steps in the synthesis of precursors rely on catalysis. The preparation of 2-pentyl-2-cyclopenten-1-one can be achieved through palladium-catalyzed decarboxylation of specific allyl carboxylates lookchem.com. Another patented method for synthesizing dihydrojasmonic acid involves the oxidation of 2-pentyl-3-allyl cyclopentanone, a reaction catalyzed by ruthenium trichloride (B1173362) hydrate (B1144303) google.com. The continuous development of advanced catalytic systems, including those for cycloaddition and annulation reactions, is crucial for improving the activity and regioselectivity required for the efficient synthesis of new and existing fragrance molecules nih.gov.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Selectivity and Sustainability

The conventional synthesis of esters often involves Fischer-Speier esterification, which typically relies on strong mineral acids as catalysts and can generate significant waste. Future research should focus on developing more selective and sustainable methods for the synthesis of 3-Pentylcyclopentyl propionate (B1217596). The principles of green chemistry, such as the use of renewable feedstocks and energy-efficient processes, are central to this endeavor. researchgate.netmatec-conferences.org

One promising avenue is the exploration of solid acid catalysts, such as Amberlyst 15, which can be easily separated from the reaction mixture and reused, thereby reducing waste and improving process efficiency. jetir.org Another approach involves the use of ionic liquids as both solvent and catalyst, which can lead to the formation of a separate product phase for easy separation and recycling of the catalyst. researchinschools.org

Furthermore, the synthesis of the cyclopentyl moiety from renewable resources presents a significant opportunity for sustainability. For instance, cyclopentanone (B42830) derivatives can be synthesized from biomass-derived furfural, offering a potential bio-based route to one of the key precursors of 3-Pentylcyclopentyl propionate. mdpi.comacs.org Research in this area would contribute to the growing demand for environmentally friendly and sustainable chemical production methods in the fragrance and flavor industries. personalcaremagazine.comchemicalbull.com

Table 1: Potential Sustainable Synthetic Routes for this compound

Route Catalyst/Method Precursors Advantages
Solid Acid Catalysis Amberlyst 15 3-Pentylcyclopentanol, Propionic acid Reusable catalyst, reduced waste
Ionic Liquid Catalysis Brønsted acidic ionic liquids 3-Pentylcyclopentanol, Propionic acid Dual solvent/catalyst role, easy product separation
Bio-based Precursor Furfural-derived 3-pentylcyclopentanone Furfural, Propionic anhydride (B1165640) Utilization of renewable feedstock

In-depth Mechanistic Studies of Under-explored Reactions

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. While the general mechanism of acid-catalyzed esterification is well-established, the specific influence of the sterically demanding 3-pentylcyclopentyl group on the reaction kinetics and equilibrium is an area ripe for investigation. libretexts.orgmdpi.com

Future studies could employ kinetic experiments to determine the rate-limiting steps and the impact of various reaction parameters. For instance, a kinetic study of the cyclization of related substrates has been shown to proceed via a first-order exponential decay, indicating that a single substrate molecule is involved in the rate-limiting step. acs.org Isotopic labeling studies could also be utilized to trace the pathways of atoms and provide definitive evidence for the proposed mechanism.

Moreover, the potential for side reactions, such as dehydration of the alcohol or polymerization of the reactants, should be systematically investigated under various conditions. A deeper mechanistic understanding will enable the development of reaction protocols that maximize the yield and purity of the desired ester.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling can be employed to predict a range of important characteristics.

Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to predict the sensory properties of fragrance molecules. nih.govacs.orgnih.gov By correlating structural features with olfactory perception, it may be possible to predict the scent profile of this compound and its potential applications in the fragrance industry. acs.org Furthermore, computational models can be used to predict important physicochemical properties such as vapor pressure, boiling point, and solubility, which are critical for its application and processing.

Computational methods can also be used to predict the biodegradability of fragrance materials, an increasingly important consideration for environmental sustainability. researchgate.net DFT (Density Functional Theory) methods can be used to model the electronic structure and reactivity of the molecule, providing insights into its stability and potential reaction pathways. peerj.com

Table 2: Key Parameters for Computational Modeling of this compound

Property to be Predicted Modeling Technique Input Data Potential Output
Odor Profile QSAR, Machine Learning Molecular descriptors, existing fragrance data Predicted scent characteristics (e.g., fruity, floral)
Physicochemical Properties DFT, Molecular Dynamics Molecular structure Vapor pressure, boiling point, solubility
Biodegradability QSAR Structural fragments, experimental biodegradability data Predicted rate and extent of biodegradation
Reactivity DFT Electronic structure Reaction barriers, transition state geometries

Investigation of Biochemical Transformations and Enzymatic Reactions for related structures

The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental benignity. acs.orgresearchgate.net Lipases, in particular, have been widely used for the synthesis of flavor and fragrance esters. nih.govbegellhouse.comresearchgate.net Future research should explore the potential of using lipases for the synthesis of this compound.

Screening a variety of commercially available and novel lipases could identify an enzyme with high activity and selectivity for the esterification of 3-pentylcyclopentanol with propionic acid or a propionate ester via transesterification. The enzymatic synthesis could be carried out in solvent-free systems or in green solvents to further enhance the sustainability of the process. ulpgc.es

In addition to synthesis, the enzymatic hydrolysis of this compound is another area for investigation. nih.govchemguide.co.ukgoogle.com Understanding how enzymes interact with this ester could provide insights into its biochemical fate and potential applications in biological systems. Furthermore, the biotransformation of related cyclopentane (B165970) structures has been a subject of study, suggesting that microbial or enzymatic systems could be engineered to produce or modify this compound. nih.govnih.gov The use of microorganisms for the production of propionate itself is also an area of active research. researchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.